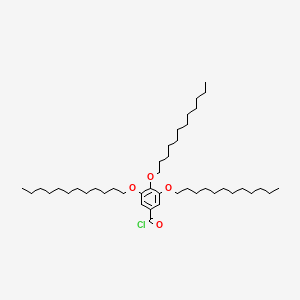
3-Nitro-4-(octanoyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(octanoyloxy)benzoic acid is an organic compound with the molecular formula C15H19NO6. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a nitro group (-NO2) and the hydrogen atom at the 4-position is replaced by an octanoyloxy group (-OC(O)C7H15). This compound is known for its applications in various scientific research fields, particularly in biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(octanoyloxy)benzoic acid typically involves the esterification of 3-nitrobenzoic acid with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-Nitrobenzoic acid+Octanoyl chloride→3-Nitro-4-(octanoyloxy)benzoic acid+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(octanoyloxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and octanoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 3-Amino-4-(octanoyloxy)benzoic acid.
Hydrolysis: 3-Nitrobenzoic acid and octanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(octanoyloxy)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biochemistry: As a chromogenic substrate for phospholipase A2, it is used to study enzyme kinetics and activity.
Pharmacology: It is used in the development of enzyme inhibitors and as a model compound for drug metabolism studies.
Industrial Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(octanoyloxy)benzoic acid primarily involves its interaction with enzymes such as phospholipase A2. The compound acts as a substrate for the enzyme, which catalyzes the hydrolysis of the ester bond, releasing octanoic acid and a nitrophenol derivative. This reaction is used to monitor the activity of phospholipase A2 in various biological samples .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the octanoyloxy group, making it less hydrophobic and less suitable for studying lipid-related enzymes.
4-Nitrobenzoic acid: Has the nitro group at the 4-position, which affects its reactivity and interaction with enzymes.
3-Nitro-4-(hexanoyloxy)benzoic acid: Similar structure but with a shorter alkyl chain, affecting its solubility and interaction with lipid membranes.
Uniqueness
3-Nitro-4-(octanoyloxy)benzoic acid is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful for studying enzymes that interact with both aqueous and lipid environments .
Properties
CAS No. |
113894-26-1 |
|---|---|
Molecular Formula |
C15H19NO6 |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
3-nitro-4-octanoyloxybenzoic acid |
InChI |
InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-9-8-11(15(18)19)10-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19) |
InChI Key |
OLVAECPSQIIVEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)



![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)

![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)



